Predicted logP and Molecular Weight Differentiation from N-Alkyl and N-Unsubstituted Analogs
The target compound exhibits a calculated logP of 3.47 (ZINC20) and molecular weight of 400.28 g/mol, positioning it in a distinctly more lipophilic chemical space compared to smaller N-alkyl analogs [1]. This logP difference of approximately 1.7 units relative to the sec-butyl analog translates to a theoretical ~50-fold increase in octanol-water partition coefficient, which has direct implications for membrane permeability, non-specific protein binding, and chromatographic retention behavior in purification workflows.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.473 (ZINC20 prediction) [1] |
| Comparator Or Baseline | 2-(4-Bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide (CAS 1396852-36-0): predicted logP ≈ 1.8 (based on MW 324.18, C₁₂H₁₄BrN₅O) ; 2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide (CAS 1396845-52-5): predicted logP ≈ 0.8 (MW 268.07, C₈H₆BrN₅O) |
| Quantified Difference | ΔlogP ≈ +1.7 vs. sec-butyl analog; ΔlogP ≈ +2.7 vs. unsubstituted amide analog |
| Conditions | In silico prediction using ZINC20/XLogP3 algorithm; no experimental logP data available for target compound |
Why This Matters
The higher logP of the 4-butylphenyl derivative is critical for applications requiring increased membrane partitioning or for matching the lipophilicity profile of specific GPCR binding pockets, and procurement of the correct analog avoids the need for subsequent lipophilicity adjustment via formulation.
- [1] ZINC Database. ZINC000045350027. Calculated logP: 3.473. Available at: https://zinc20.docking.org/substances/ZINC000045350027/. View Source
